5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromine atom and a carboxamide group, along with a phenyl ring substituted with a fluorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-furoic acid with 2-fluoro-5-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Scientific Research Applications
5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique electronic properties are explored for applications in organic electronics and optoelectronic devices.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoroaniline: This compound shares the bromine and fluorine substituents but lacks the furan ring and carboxamide group.
5-bromo-2-fluoropyridine: Similar in having bromine and fluorine substituents, but it features a pyridine ring instead of a furan ring.
Uniqueness
5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide is unique due to its combination of a furan ring with a bromine atom and a phenyl ring with both fluorine and methyl substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-7-2-3-8(14)9(6-7)15-12(16)10-4-5-11(13)17-10/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNZWZDWBZNVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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